molecular formula C10H17NO4 B131627 (S)-1-Boc-pyrrolidine-3-carboxylic acid CAS No. 140148-70-5

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Cat. No.: B131627
CAS No.: 140148-70-5
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-ZETCQYMHSA-N
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Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

(S)-1-Boc-pyrrolidine-3-carboxylic acid has been utilized in the synthesis of various compounds with potent antibacterial activity. For instance, it has been used in the development of carbapenem derivatives, which show significant activity against both Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).

Asymmetric Deprotonation Studies

This compound plays a crucial role in the study of asymmetric deprotonation, which is a critical step in the synthesis of various chiral molecules. Research on the deprotonation of N-Boc-piperidine and its comparison with N-Boc-pyrrolidine has provided insights into the mechanisms of these reactions and their selectivity (Bailey et al., 2002).

Synthesis of Pharmaceutical Intermediates

This compound is used in synthesizing intermediates of pharmaceutical importance. For example, it has been used in the synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, an intermediate of darifenacin hydrobromide, which is used in the treatment of overactive bladder (Youlin, 2011).

Development of Functionalized Pyrroles

The compound has also been involved in the synthesis of functionalized pyrroles, essential structures in various pharmaceuticals and organic materials. For instance, it has been used in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions to create pyrrole derivatives (Gabriele et al., 2012).

Coupling Reactions in Chemical Synthesis

This acid is instrumental in coupling reactions, particularly in the synthesis of complex chemical structures. An efficient method has been reported for coupling amine with derivatives of steric N-Boc-pyrrolidine-2-carboxylic acid, showcasing its versatility in organic synthesis (Liu et al., 2007).

Enantioselective Synthesis

This compound plays a crucial role in the enantioselective synthesis of various chiral molecules. For example, it has been used in the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, demonstrating its importance in producing optically pure compounds (Wu et al., 1996).

Mechanism of Action

The mechanism of action of carboxylic acids and pyrrolidines would depend on their specific use. For example, in biological systems, carboxylic acids can act as proton donors, while pyrrolidines can act as ligands for biological receptors .

Safety and Hazards

Like all chemicals, carboxylic acids and pyrrolidines should be handled with care. They should be stored in a cool, dry place and kept away from heat and open flames. Direct contact with the skin or eyes should be avoided .

Future Directions

The future research directions for carboxylic acids and pyrrolidines could involve exploring their potential uses in various fields, such as medicine, materials science, and environmental science .

Properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930720
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140148-70-5
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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